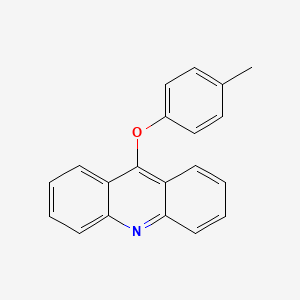
9-(4-Methylphenoxy)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(p-Tolyloxy)acridine is a chemical compound belonging to the acridine family, characterized by its unique structure where a p-tolyloxy group is attached to the ninth position of the acridine ring. Acridine derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(p-Tolyloxy)acridine typically involves the reaction of acridine with p-tolyl alcohol in the presence of a suitable catalyst. One common method is the condensation reaction where acridine is reacted with p-tolyl alcohol under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 9-(p-Tolyloxy)acridine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(p-Tolyloxy)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-(p-Tolyloxy)acridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(p-Tolyloxy)acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes involved in DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of DNA, leading to the stabilization of the DNA-drug complex and subsequent inhibition of cellular processes . Additionally, the p-tolyloxy group enhances the compound’s binding affinity and specificity for certain DNA sequences .
Vergleich Mit ähnlichen Verbindungen
9-Methyl Acridine: Similar in structure but with a methyl group instead of a p-tolyloxy group.
9-Aminoacridine: Contains an amino group at the ninth position, known for its antimicrobial properties and use as a fluorescent dye.
9-Carboxyacridine: Features a carboxyl group, used in the development of anticancer agents due to its ability to inhibit topoisomerase enzymes.
Uniqueness: The presence of the p-tolyloxy group provides unique chemical properties that differentiate it from other acridine derivatives .
Eigenschaften
CAS-Nummer |
51501-80-5 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
9-(4-methylphenoxy)acridine |
InChI |
InChI=1S/C20H15NO/c1-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI-Schlüssel |
UHLQKQUPWAPTQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


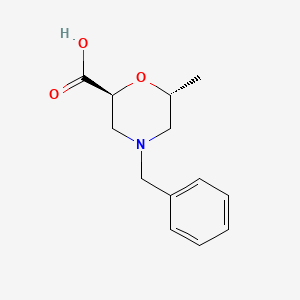
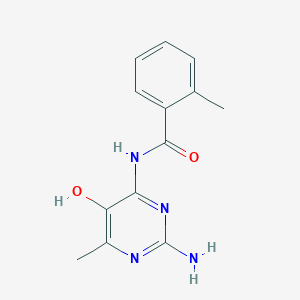

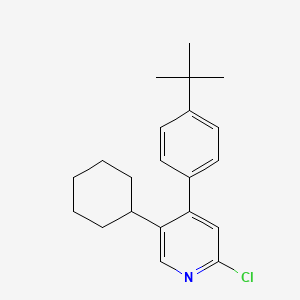

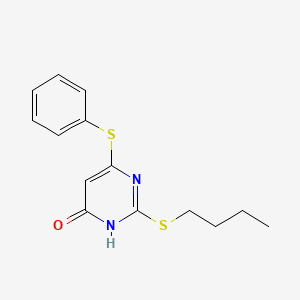
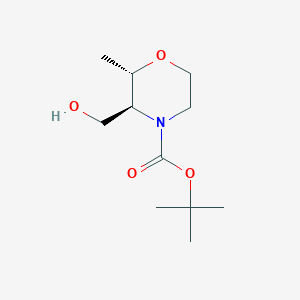
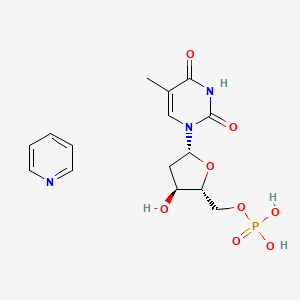
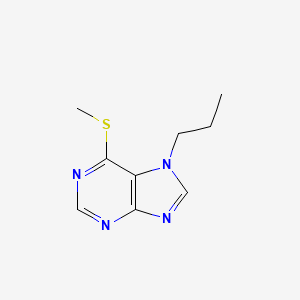
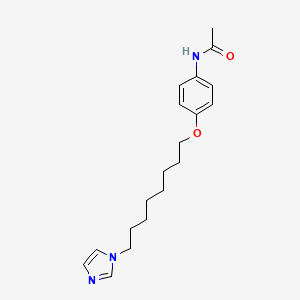
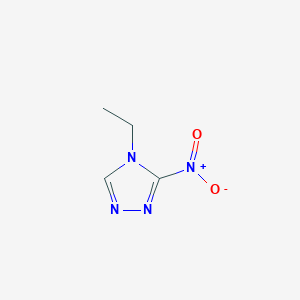
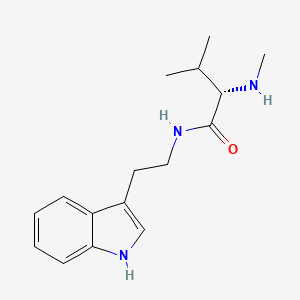
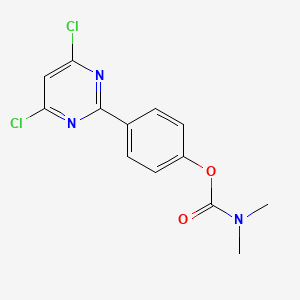
![2-(4-Fluorophenyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B15216488.png)
